molecular formula C7H13NO B13510435 rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine

Katalognummer: B13510435
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: HYEFHBJEQFOHGH-FSDSQADBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[221]heptan-6-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine typically involves the use of starting materials such as 4-methyl-2-oxabicyclo[2.2.1]heptane and appropriate amine sources. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment .

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine is unique due to its specific oxabicyclo ring system and the presence of a methyl group at the 4-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine

InChI

InChI=1S/C7H13NO/c1-7-2-5(8)6(3-7)9-4-7/h5-6H,2-4,8H2,1H3/t5-,6-,7-/m1/s1

InChI-Schlüssel

HYEFHBJEQFOHGH-FSDSQADBSA-N

Isomerische SMILES

C[C@@]12C[C@H]([C@@H](C1)OC2)N

Kanonische SMILES

CC12CC(C(C1)OC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.